2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to facilitate the reaction .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid can undergo several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine reacts with electrophiles.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid exerts its effects is primarily through the protection and subsequent deprotection of the amine group. The Boc group stabilizes the amine, preventing it from reacting during intermediate steps of synthesis. Upon deprotection, the free amine can participate in further reactions, enabling the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)ethanol: Another Boc-protected compound used in organic synthesis.
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: A Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is unique due to its specific structure, which includes a nonadienoic acid backbone. This structure provides distinct reactivity and properties compared to other Boc-protected compounds, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(6E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-6,8-dienoic acid |
InChI |
InChI=1S/C14H23NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5-7,11H,1,8-10H2,2-4H3,(H,15,18)(H,16,17)/b7-6+ |
InChI Key |
CEMVXENCQSPINE-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(CCC/C=C/C=C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC=CC=C)C(=O)O |
Origin of Product |
United States |
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